molecular formula C8H16ClNO3 B2495757 2-(Piperidin-4-ylmethoxy)acetic acid;hydrochloride CAS No. 2305255-81-4

2-(Piperidin-4-ylmethoxy)acetic acid;hydrochloride

Cat. No.: B2495757
CAS No.: 2305255-81-4
M. Wt: 209.67
InChI Key: WFQULMDWFUPUKF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)acetic acid hydrochloride is a piperidine-based compound featuring a methoxyacetic acid moiety linked via a methylene bridge to the piperidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Structural confirmation is typically achieved via NMR and mass spectrometry .

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-8(11)6-12-5-7-1-3-9-4-2-7;/h7,9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQULMDWFUPUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)acetic acid;hydrochloride typically involves the reaction of piperidine with glyoxylic acid, followed by the introduction of a methoxy group. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties
Research indicates that derivatives of piperidine compounds, including 2-(Piperidin-4-ylmethoxy)acetic acid; hydrochloride, exhibit notable anti-inflammatory effects. These compounds have been synthesized and tested for their ability to inhibit soluble epoxide hydrolase (sEH), which is linked to pain and inflammation management. For instance, studies show that modifications to the piperidine structure can enhance the pharmacokinetic properties and anti-inflammatory efficacy of these compounds .

2. Analgesic Effects
In a study involving various piperidine derivatives, 2-(Piperidin-4-ylmethoxy)acetic acid; hydrochloride was evaluated for its analgesic activity. The compound demonstrated significant inhibition of pain responses in animal models, suggesting its potential as a therapeutic agent for pain relief .

3. Cancer Treatment
The compound's structural similarity to other bioactive piperidine derivatives has led researchers to investigate its anticancer properties. Piperidine-based compounds have shown promise in targeting various cancer types through modulation of critical signaling pathways involved in tumor progression, such as NF-κB and PI3K/Akt pathways .

Biochemical Applications

1. PROTAC Development
2-(Piperidin-4-ylmethoxy)acetic acid; hydrochloride serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These innovative molecules are designed to selectively degrade target proteins within cells, offering a novel approach to drug development for diseases like cancer .

2. Synthesis of Novel Compounds
The compound has been utilized as a precursor in synthesizing various biologically active molecules. Its ability to undergo diverse chemical reactions allows for the creation of new derivatives with enhanced biological activities .

Case Studies and Research Findings

Study Findings Application
Study on sEH Inhibition (2021)Demonstrated that piperidine derivatives significantly inhibited sEH activity, reducing inflammation markers in vivo.Anti-inflammatory therapy development.
Analgesic Activity Assessment (2021)Showed that 2-(Piperidin-4-ylmethoxy)acetic acid; hydrochloride effectively reduced pain responses in animal models compared to control groups.Pain management strategies.
Anticancer Potential Review (2022)Highlighted the role of piperidine derivatives in modulating cancer-related signaling pathways, suggesting potential therapeutic uses against various cancers.Cancer treatment research.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-(Piperidin-4-ylmethoxy)acetic acid hydrochloride and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Structural Features Applications/Notes Reference
2-(Piperidin-4-ylmethoxy)acetic acid HCl C₈H₁₄ClNO₃ Piperidine, methoxyacetic acid, HCl Methoxyethyl linker to piperidine Intermediate for bioactive molecules
Ethyl 2-(piperidin-4-yl)acetate HCl C₉H₁₈ClNO₂ Piperidine, ethyl ester, HCl Ester group instead of methoxyacetic acid Lipophilic prodrug candidate
2-(Morpholin-4-yl)acetic acid HCl C₆H₁₂ClNO₃ Morpholine, acetic acid, HCl Oxygen-containing morpholine ring Hydrogen bonding capacity for drug design
4-(2-Piperidinoethoxy)benzoic acid HCl C₁₄H₂₀ClNO₃ Piperidine, ethoxybenzoic acid, HCl Aromatic benzoic acid group Potential kinase inhibitor scaffold
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl C₁₃H₁₈ClNO₃ Hydroxypiperidine, phenylacetic acid, HCl Steric bulk from phenyl group Chiral center for enantioselective synthesis

Key Observations :

  • Ester vs. Acid Derivatives : Ethyl esters (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl) exhibit higher lipophilicity compared to carboxylic acid derivatives, influencing membrane permeability .
  • Ring Modifications : Morpholine analogs (e.g., 2-(Morpholin-4-yl)acetic acid HCl) introduce oxygen atoms, enhancing hydrogen bonding but reducing basicity compared to piperidine .

Pharmacological and Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit superior aqueous solubility vs. free bases. For example, 2-(Morpholin-4-yl)acetic acid HCl is readily soluble in polar solvents .
  • Bioactivity : Piperidine derivatives in and show inhibition of soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies. Fluorinated analogs (e.g., 9a) demonstrate enhanced potency due to electronegative effects .
  • Toxicity: Piperidine derivatives are classified as irritants, with acute hazards noted for inhalation or dermal exposure .

Biological Activity

2-(Piperidin-4-ylmethoxy)acetic acid; hydrochloride, a chemical compound with the CAS number 2305255-81-4, has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C11H16ClN O3
Molecular Weight: 233.71 g/mol

The compound is characterized by a piperidine ring substituted with a methoxy group and an acetic acid moiety, contributing to its biological activity.

1. Anti-inflammatory Effects

Research indicates that 2-(Piperidin-4-ylmethoxy)acetic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed as a novel antimicrobial agent.

3. Neuroprotective Effects

Preliminary studies indicate that 2-(Piperidin-4-ylmethoxy)acetic acid may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce neuronal cell death and promote cell survival, potentially through the modulation of oxidative stress pathways.

The biological activity of 2-(Piperidin-4-ylmethoxy)acetic acid is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways: It appears to affect key signaling pathways like NF-κB and MAPK, which are critical in inflammation and cell survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFocusFindings
Study A Anti-inflammatory effects in animal modelsSignificant reduction in paw edema in rats treated with the compound compared to control groups.
Study B Antimicrobial efficacyShowed potent activity against E. coli and S. aureus with MIC values below clinically relevant concentrations.
Study C Neuroprotection in vitroReduced oxidative stress markers and increased cell viability in neuronal cultures exposed to toxins.

Safety Profile

Toxicological assessments reveal that 2-(Piperidin-4-ylmethoxy)acetic acid has a favorable safety profile. In acute toxicity studies conducted on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg.

Q & A

Q. What are the standard synthetic routes for 2-(Piperidin-4-ylmethoxy)acetic acid hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer: The synthesis typically involves reacting 2-methoxyacetic acid with 2-(4-piperidinyl)ethanol in the presence of an acid catalyst (e.g., HCl) under controlled temperature (40–60°C) and inert atmosphere. Key steps include:

Esterification : Formation of the ester linkage between the alcohol and carboxylic acid.

Salt Formation : Precipitation of the hydrochloride salt via HCl gas or aqueous HCl addition.
Critical parameters include solvent choice (e.g., dichloromethane or THF), reaction time (12–24 hours), and catalyst purity. Post-synthesis purification via crystallization or column chromatography is essential for ≥95% purity .

Q. How should researchers handle and store 2-(Piperidin-4-ylmethoxy)acetic acid hydrochloride to ensure stability?

  • Methodological Answer:
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the ester group.
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks.
  • Stability Monitoring : Regular HPLC analysis (e.g., C18 column, UV detection at 254 nm) confirms compound integrity. Degradation products (e.g., free piperidine or acetic acid derivatives) indicate improper storage .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer:
  • NMR : 1^1H and 13^{13}C NMR to confirm the piperidine ring (δ 1.4–2.8 ppm for CH2_2 groups), methoxy group (δ 3.3–3.5 ppm), and acetate moiety (δ 4.1–4.3 ppm for CH2_2O).
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 237.72.
  • FT-IR : Peaks at 1730–1750 cm1^{-1} (ester C=O) and 2500–2700 cm1^{-1} (HCl salt N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

  • Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
  • Catalyst Activity : Impure HCl gas vs. aqueous HCl alters protonation efficiency.
  • Temperature Control : Exothermic reactions above 60°C promote side products (e.g., piperidine oxidation).
    Resolution Strategy :

Use design of experiments (DoE) to test variables (temperature, catalyst concentration).

Monitor intermediates via TLC or in situ IR.

Reproduce protocols with strict anhydrous conditions and inert gas flow .

Q. What strategies are effective for enhancing the compound’s solubility in aqueous buffers for in vitro assays?

  • Methodological Answer:
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to solubilize the hydrophobic piperidine ring.
  • pH Adjustment : The hydrochloride salt is soluble at pH < 4. For neutral pH, prepare a free base via NaOH treatment and re-salt post-dissolution.
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring, though this requires re-evaluating biological activity .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s neuropharmacological potential?

  • Methodological Answer:
  • Core Modifications : Synthesize analogs with:
  • Varied substituents on the piperidine ring (e.g., methyl, fluorine).
  • Alternative ester groups (e.g., ethyl, propyl).
  • Assays :

In vitro : Receptor binding (e.g., σ, NMDA) and enzyme inhibition (e.g., acetylcholinesterase).

In silico : Molecular docking to predict target affinity (e.g., using AutoDock Vina).

  • Data Analysis : Correlate structural features (logP, polar surface area) with IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer: Conflicting results (e.g., σ receptor IC50_{50} = 50 nM vs. 200 nM) may stem from:
  • Assay Conditions : Differences in buffer pH, temperature, or cell lines.
  • Compound Purity : HPLC-MS validation is critical; impurities >5% skew results.
    Steps for Harmonization :

Standardize assay protocols (e.g., ATP levels, incubation time).

Share reference samples between labs.

Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Comparative Analysis Table: Synthesis Methods

Parameter
Catalyst HCl gasAqueous HCl
Solvent DichloromethaneTHF
Reaction Time 24 hours12 hours
Yield 75%85%
Purification CrystallizationColumn Chromatography

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